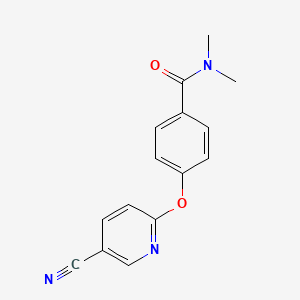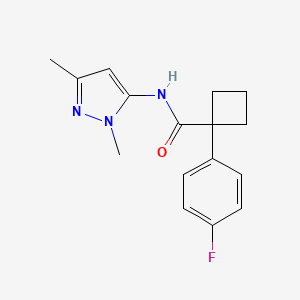
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is not fully understood, but it is believed to involve the modulation of inflammatory and pain pathways in the body. N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide. One potential direction is the development of new drugs based on N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide for the treatment of inflammatory and pain disorders. Another direction is the synthesis of new materials using N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide as a building block, with potential applications in electronics, energy storage, and catalysis. Additionally, the use of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide as a ligand for the synthesis of new catalysts for organic reactions is an area of active research.
Conclusion:
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs, while its ease of synthesis and low toxicity make it a valuable building block for the synthesis of new materials and catalysts. Further research is needed to fully understand the mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide and to explore its potential applications in these fields.
Méthodes De Synthèse
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpyrazole to form 4-fluoro-2,5-dimethylpyrazole. This intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to form N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide.
Applications De Recherche Scientifique
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs. In material science, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been used as a ligand for the synthesis of new catalysts for organic reactions.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11-10-14(20(2)19-11)18-15(21)16(8-3-9-16)12-4-6-13(17)7-5-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYVCLYRMGZADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2(CCC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

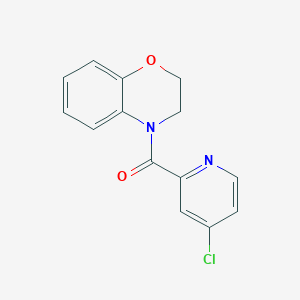


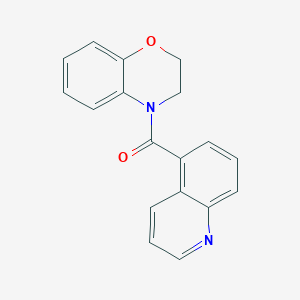



![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
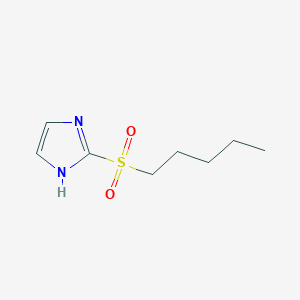
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
